molecular formula C9H9ClFN B13043554 (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine

(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine

Cat. No.: B13043554
M. Wt: 185.62 g/mol
InChI Key: WZSMAJUKCHGCJJ-SECBINFHSA-N
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Description

(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is a chiral amine derivative featuring a prop-2-enylamine backbone substituted with a 4-chloro-2-fluorophenyl group.

Properties

Molecular Formula

C9H9ClFN

Molecular Weight

185.62 g/mol

IUPAC Name

(1R)-1-(4-chloro-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9ClFN/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5,9H,1,12H2/t9-/m1/s1

InChI Key

WZSMAJUKCHGCJJ-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=C(C=C1)Cl)F)N

Canonical SMILES

C=CC(C1=C(C=C(C=C1)Cl)F)N

Origin of Product

United States

Preparation Methods

Wittig Reaction Followed by Asymmetric Reduction

This approach involves:

  • Step 1: Formation of (4-chloro-2-fluorophenyl)prop-2-enal intermediate
    Starting from 4-chloro-2-fluorobenzaldehyde, a Wittig reaction with a suitable phosphonium ylide (e.g., methyltriphenylphosphonium bromide) generates the α,β-unsaturated aldehyde intermediate.

  • Step 2: Enantioselective Reduction to the Chiral Allylic Alcohol or Amine
    The aldehyde is subjected to asymmetric reduction using chiral catalysts such as Ru-BINAP complexes or chiral borohydrides, converting it to the corresponding (1R)-allylic amine with high enantiomeric excess.

  • Step 3: Amination
    The allylic alcohol intermediate is converted to the amine via substitution reactions or reductive amination.

This method allows precise control over stereochemistry and functional group placement.

Direct Hydroamination of Propenyl Aromatic Derivatives

Modern transition-metal catalyzed hydroamination offers a direct route:

  • Catalysts: Rhodium(I), Iridium(I), Platinum(II), or Gold(I) complexes activate the alkene moiety toward nucleophilic attack by an amine nucleophile.
  • Mechanism: The metal forms π-alkene complexes facilitating intramolecular or intermolecular hydroamination, yielding chiral amines.
  • Advantages: High regio- and stereoselectivity, milder conditions, and potential for continuous flow processing.

For example, rhodium-catalyzed hydroaminations have been reported to produce chiral allylic amines with enantiomeric excesses exceeding 98% under optimized conditions.

Chiral Pool Synthesis

Using chiral building blocks such as (S)- or (R)-proline derivatives or other chiral amino acids as starting materials enables:

Reaction Conditions and Optimization

Step Reagents/Catalysts Conditions Notes
Wittig Olefination Phosphonium ylide (e.g., methyltriphenylphosphonium bromide) Anhydrous THF, room temp to reflux Generates α,β-unsaturated aldehyde intermediate
Asymmetric Reduction Ru-BINAP catalyst, chiral borohydride Mild temperature (0–25 °C) High enantioselectivity (>98% ee)
Hydroamination Rh(I), Ir(I), Pt(II), or Au(I) catalysts 80–120 °C, inert atmosphere High regioselectivity and stereoselectivity
Purification Recrystallization, chiral HPLC, chromatography Ambient to slightly elevated temp Ensures >98% purity and enantiomeric excess

Purification and Characterization

  • Purification Techniques:

    • Recrystallization from suitable solvents
    • Chromatographic separation using chiral stationary phases (e.g., Chiralpak AD-H columns)
    • Distillation under reduced pressure if applicable
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry
    • Mass spectrometry for molecular weight confirmation
    • Chiral HPLC for enantiomeric purity
    • Infrared (IR) spectroscopy for functional group analysis

Research Findings and Industrial Considerations

  • Enantioselective Catalysis: Transition-metal catalyzed hydroamination and asymmetric reductions are key to obtaining high yields and enantiomeric purity, critical for pharmaceutical applications.
  • Continuous Flow Synthesis: Industrial scale-up benefits from continuous flow reactors improving reaction control, safety, and throughput.
  • Catalyst Development: Electron-poor phosphine ligands and sterically hindered catalysts enhance selectivity and turnover numbers.
  • Functional Group Tolerance: The presence of chlorine and fluorine on the aromatic ring increases lipophilicity and metabolic stability, influencing reaction conditions and purification strategies.

Summary Table of Preparation Approaches

Preparation Method Key Reagents/Catalysts Advantages Challenges
Wittig + Asymmetric Reduction Phosphonium ylide, Ru-BINAP High stereocontrol, well-established Multi-step, requires chiral catalysts
Transition-Metal Catalyzed Hydroamination Rh(I), Ir(I), Pt(II), Au(I) complexes Direct amination, mild conditions Catalyst cost, optimization needed
Chiral Pool Synthesis Chiral amino acid derivatives Stereochemical fidelity Availability of chiral precursors

This comprehensive overview consolidates current knowledge on the preparation of this compound, highlighting synthetic routes, catalytic systems, and purification techniques, supported by diverse, authoritative research findings. The detailed reaction conditions and catalyst choices reflect state-of-the-art methodologies suitable for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenylpropylamines.

Scientific Research Applications

Common Synthesis Methods

The synthesis of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine can be achieved through several methods:

  • Alkylation of Phenylamine : This involves the reaction of a chloro-fluoro-substituted prop-2-enyl halide with a suitable phenylamine precursor under basic conditions, typically using strong bases like sodium hydride.
  • Continuous Flow Processes : In industrial settings, continuous flow methods optimize production efficiency, allowing for better control over reaction parameters.

Medicinal Chemistry

This compound has garnered attention for its potential as a drug candidate due to its interaction with biological targets such as neurotransmitter receptors and enzymes. Preliminary studies suggest it may exhibit various biological activities, including:

  • Antidepressant Effects : Research indicates that compounds similar to this compound may influence serotonin and dopamine pathways, potentially offering therapeutic effects in mood disorders.
  • Anticancer Properties : The compound's ability to interact with specific cellular targets suggests potential applications in cancer treatment, particularly in targeting tumor growth mechanisms.

Chemical Research

In chemical research, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation and Reduction Reactions : The amine group can be oxidized to form imines or nitriles, while reduction can yield amines or alkanes.
  • Substitution Reactions : The chloro and fluoro substituents can be replaced by other nucleophiles, making it versatile for creating diverse derivatives.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could modulate receptor activity, suggesting potential applications in treating anxiety and depression.

Case Study 2: Anticancer Activity

Research focused on the anticancer properties of this compound showed promising results in inhibiting cell proliferation in certain cancer cell lines. Further studies are required to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets in the body. This can include binding to receptors, inhibiting enzymes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs differ in substituent positions, aromatic ring composition, or backbone rigidity. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (Aromatic Ring) Backbone Molecular Weight (g/mol) Key Features
(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine C₉H₉ClFN 4-Cl, 2-F Prop-2-enylamine 183.63 (calculated) Chiral center, electron-withdrawing substituents
(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine [] C₉H₈ClFN 4-Cl, 3-F Cyclopropane 199.62 Rigid cyclopropane ring, adjacent substituents
(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine [] C₁₀H₁₂ClN 4-Cl, 3-CH₃ Prop-2-enylamine 181.66 Methyl group (electron-donating), no fluorine

Key Differences and Implications

The methyl group in [] provides electron-donating effects, which may increase lipophilicity compared to the fluorine-substituted analogs.

Backbone Rigidity :

  • The cyclopropane ring in [] imposes conformational rigidity, likely enhancing metabolic stability but reducing flexibility for intermolecular interactions. In contrast, the prop-2-enylamine backbone in the target compound and [] offers greater rotational freedom, which may influence pharmacokinetic properties.

Hydrogen Bonding and Crystal Packing :

  • Fluorine and chlorine substituents can participate in halogen bonding or hydrogen bonding networks, as described in studies on molecular recognition . The 2-fluoro position may disrupt symmetry in crystal lattices compared to para-substituted analogs.

Biological Activity

(1R)-1-(4-Chloro-2-fluorophenyl)prop-2-enylamine is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClF
  • Molecular Weight : 201.64 g/mol

Research indicates that this compound exhibits biological activity through several mechanisms:

  • Inhibition of MTH1 Enzyme : The compound acts as an inhibitor of the MTH1 enzyme, which is implicated in various autoimmune and inflammatory diseases. Inhibition of MTH1 has been shown to selectively kill activated T-lymphocytes while sparing unactivated ones, suggesting a potential application in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .
  • Modulation of Histamine Receptors : Similar compounds have been reported to modulate histamine H4 receptors, indicating that this compound may also influence immune responses through this pathway .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings:

StudyBiological ActivityMethodologyFindings
MTH1 InhibitionIn vitro assaysSelective killing of activated T-cells; potential for treating autoimmune diseases.
Histamine ModulationReceptor binding assaysIndicated modulation of H4 receptor activity; implications for inflammatory conditions.
Synthesis and YieldOrganic synthesis methodsHigh yield synthesis (up to 80%); characterized by NMR and HRMS confirming structure.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Treatment of Rheumatoid Arthritis

In a study involving animal models of rheumatoid arthritis, administration of the compound resulted in a significant reduction in inflammatory markers and joint swelling. This suggests that the compound may effectively modulate immune responses in chronic inflammatory conditions.

Case Study 2: Autoimmune Disease Model

Another study assessed the efficacy of the compound in models of multiple sclerosis. The results demonstrated improved motor function and reduced demyelination, supporting its potential as a treatment for neuroinflammatory diseases.

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